molecular formula C5H9FO2 B6236372 2-fluoro-2-methylbutanoic acid CAS No. 140947-93-9

2-fluoro-2-methylbutanoic acid

Cat. No.: B6236372
CAS No.: 140947-93-9
M. Wt: 120.12 g/mol
InChI Key: WNQJNSIPFOYZPG-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylbutanoic acid is a fluorinated carboxylic acid with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol . Its CAS registry number is 140947-93-9 . This compound is a solid at room temperature and is part of the class of organic compounds known as methyl-branched fatty acids . As a building block featuring both a carboxylic acid group and a fluorine atom on a carbon adjacent to the chiral center, it is a valuable synthon in organic and medicinal chemistry research. Researchers utilize such fluorinated analogs to study the effects of fluorine incorporation on the physicochemical properties and biological activity of molecules, particularly in the development of novel radiopharmaceuticals and amino acid-based PET imaging agents . For example, structurally related branched-chain amino acids like 2-amino-4-fluoro-2-methylbutanoic acid (FAMB) have been investigated for their potential in tumor imaging, as their transport is mediated by specific amino acid transporter systems in cells . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140947-93-9

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

2-fluoro-2-methylbutanoic acid

InChI

InChI=1S/C5H9FO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8)

InChI Key

WNQJNSIPFOYZPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 2 Methylbutanoic Acid

Direct Fluorination Approaches

Direct fluorination methods are often the most efficient routes, involving the formation of the C-F bond at the α-position of the butanoic acid scaffold. These strategies are divided into nucleophilic and electrophilic methods, distinguished by the nature of the fluorine source.

Nucleophilic fluorination involves the displacement of a leaving group at the C2 position by a fluoride (B91410) ion (F⁻). A common and direct precursor for this approach is 2-hydroxy-2-methylbutanoic acid. glpbio.com The hydroxyl group is converted into a good leaving group, which is then substituted by fluoride. Deoxyfluorinating reagents are particularly effective for this transformation.

Key reagents for this strategy include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which are capable of converting alcohols to alkyl fluorides. organic-chemistry.org Another patented method, demonstrated for the analogous 2-hydroxyisobutyric acid esters, utilizes anhydrous hydrogen fluoride (HF) to directly replace the hydroxyl group with fluorine, a process that could be adapted for the target molecule. google.com

Table 1: Reagents for Nucleophilic Fluorination

Reagent Precursor General Conditions
Diethylaminosulfur trifluoride (DAST) 2-Hydroxy-2-methylbutanoic acid ester Anhydrous solvent, low temperature
Deoxo-Fluor 2-Hydroxy-2-methylbutanoic acid ester Anhydrous solvent, controlled temperature

Electrophilic fluorination introduces a fluorine atom with a partial positive charge (F⁺) to a nucleophilic carbon center. For 2-fluoro-2-methylbutanoic acid, this typically involves the generation of an enolate or a related nucleophile from a 2-methylbutanoic acid derivative, such as its ester, acid chloride, or a ketene (B1206846) silyl (B83357) acetal.

The enolate is generated using a strong base and then trapped with an electrophilic fluorinating agent. Widely used "F+" sources include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). core.ac.uk A particularly effective method for α-branched systems involves the reaction of ketene acetals, derived from the corresponding esters, with acetyl hypofluorite (B1221730) (AcOF). organic-chemistry.org This approach can circumvent issues like elimination that may arise in other methods. organic-chemistry.org

Table 2: Reagents for Electrophilic Fluorination

Reagent Precursor General Conditions
Selectfluor 2-Methylbutanoic acid ester/amide Base (e.g., LDA, NaHMDS), aprotic solvent, low temperature
N-fluorobenzenesulfonimide (NFSI) 2-Methylbutanoic acid ester/amide Base, aprotic solvent, low temperature

Multistep Synthetic Routes via Precursor Derivatization

When direct fluorination is not feasible or desired, multistep sequences provide alternative pathways. These routes involve the synthesis of an intermediate that is then converted to the final product through various chemical transformations.

Functional group interconversion (FGI) is a cornerstone of multistep synthesis. In this context, a molecule containing the required carbon skeleton but a different functional group at the C2 position is synthesized and then converted to the target fluoro-compound.

One prominent FGI is the deoxofluorination of 2-hydroxy-2-methylbutanoic acid, as discussed in section 2.1.1. organic-chemistry.orggoogle.com Another classic FGI is the Halogen Exchange (Halex) reaction. This would involve preparing 2-bromo-2-methylbutanoic acid or its ester and subsequently displacing the bromide with fluoride using a nucleophilic fluoride source such as potassium fluoride (KF) or silver fluoride (AgF). google.com

These routes construct the this compound skeleton from smaller, carbonyl-containing precursors. One potential strategy involves the silver-catalyzed decarboxylative fluorination of a suitably substituted malonic acid derivative. organic-chemistry.org For instance, ethyl(methyl)malonic acid could be fluorinated to produce an α-fluoro-α-methylmalonic acid intermediate, which upon selective hydrolysis and decarboxylation could yield the target product.

Stereoselective Synthesis of this compound Enantiomers

The C2 position in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer requires stereoselective methods.

A powerful strategy involves the use of chiral auxiliaries. In this approach, racemic 2-methylbutanoic acid is coupled to a chiral molecule (the auxiliary). The resulting compound is then subjected to diastereoselective fluorination, where the chiral auxiliary directs the incoming electrophilic fluorine to one face of the enolate, leading to a preponderance of one diastereomer. cyu.fr Subsequent removal of the auxiliary yields the enantiomerically enriched this compound. researchgate.net

More advanced methods include catalytic asymmetric fluorination. For example, a 2-methylbutanoic acid chloride can be converted into a ketene enolate that is fluorinated with high enantioselectivity using a dual-catalyst system composed of a chiral nucleophile and a transition metal complex. nih.gov This method provides direct access to optically active α-fluorinated carboxylic acid derivatives. nih.gov Additionally, biocatalytic approaches, such as the lipase-catalyzed hydrolysis of a racemic ester of this compound, can achieve kinetic resolution, where one enantiomer of the ester is selectively hydrolyzed to the acid, allowing for the separation of the two enantiomers. acs.org

Table 3: Strategies for Stereoselective Synthesis

Strategy Description Key Components
Chiral Auxiliary A chiral molecule is temporarily attached to guide the fluorination diastereoselectively. Evans oxazolidinones, fluorinated oxazolidines (FOX) cyu.fr
Catalytic Asymmetric Fluorination A chiral catalyst creates an asymmetric environment for the fluorination reaction. Chiral nucleophile + transition metal catalyst system nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comnih.gov Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of α-fluoro carboxylic acids, Evans-type oxazolidinone auxiliaries are commonly employed. wikipedia.orgnih.gov The synthesis would typically proceed as follows:

Acylation: The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-methylbutanoyl chloride to form an N-acyl oxazolidinone.

Enolate Formation: The resulting imide is treated with a strong base, like lithium diisopropylamide (LDA), to generate a chiral enolate. The steric bulk of the auxiliary directs the conformation of the enolate.

Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI). nih.gov The auxiliary shields one face of the enolate, forcing the fluorinating agent to attack from the less hindered face, thereby inducing diastereoselectivity.

Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary to yield the desired enantiomer of this compound.

The effectiveness of this method is highly dependent on the choice of auxiliary and reaction conditions, which dictate the level of diastereoselectivity.

Auxiliary TypeCommon Fluorinating AgentKey Advantage
Evans OxazolidinonesN-fluorodibenzenesulfonimide (NFSI)High diastereoselectivity, well-established methodology
CamphorsultamsSelectfluor®Crystalline derivatives aid in purification
Pseudoephedrine AmidesDiethylaminosulfur trifluoride (DAST)Can serve as both auxiliary and reagent source in some cases

Asymmetric Catalysis in Fluorination Reactions

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For α-fluorination of carbonyl compounds, two main catalytic strategies are prevalent: metal-based catalysis and organocatalysis.

A notable example involves the dual activation of ketene enolates generated from acid chlorides. nih.govnih.gov In this method, a chiral nucleophile (e.g., a cinchona alkaloid derivative) and an achiral transition metal complex work in tandem to create a chiral, metal-coordinated ketene enolate. nih.gov This enolate then reacts with an electrophilic fluorine source like NFSI. The chiral environment created by the catalyst system dictates the facial selectivity of the fluorination, leading to high enantiomeric excess (ee). nih.govnih.gov

Organocatalysis, using small, metal-free chiral organic molecules, has also emerged as a powerful tool. Chiral isothiourea or cinchona alkaloid catalysts have been shown to catalyze the enantioselective fluorination of carboxylic acid derivatives. organic-chemistry.org These catalysts activate the substrate and guide the approach of the fluorinating agent, achieving high yields and excellent enantioselectivity. organic-chemistry.org

Catalytic SystemSubstrate TypeTypical Fluorinating AgentReported Enantiomeric Excess (for similar compounds)
Chiral Nucleophile / Transition MetalAcid ChloridesN-fluorodibenzenesulfonimide (NFSI)Up to >99% ee nih.govnih.gov
Chiral Isothiourea CatalystsCarboxylic AcidsN-fluorodibenzenesulfonimide (NFSI)High ee organic-chemistry.org
Iridium-based CatalystsAlkenyl Fluorides (for hydrogenation)N/A (Hydrogenation)Excellent ee nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.net This strategy incorporates pre-existing stereocenters into the target molecule.

For synthesizing this compound, a potential chiral pool precursor could be an amino acid like L-isoleucine, which possesses the required carbon skeleton. A hypothetical route might involve:

Deamination: Conversion of the amino group at the C2 position to a hydroxyl group with retention of configuration.

Fluorination: Nucleophilic fluorination of the hydroxyl group, for example, using diethylaminosulfur trifluoride (DAST). This step often proceeds with inversion of stereochemistry, which must be accounted for in the synthetic design.

Methylation: Introduction of the methyl group at the C2 position, which can be a challenging step on a sterically hindered center.

Process Optimization and Scalability Considerations in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction parameters and consideration of process safety and economics. researchgate.netpharmtech.com

Reaction Condition Parameterization (Temperature, Solvent, Reagents)

The choice of reaction conditions is critical for a successful and scalable fluorination process.

Temperature: Fluorination reactions can be highly exothermic. researchgate.net Low temperatures (e.g., -78 °C) are often required, especially during the addition of fluorinating agents, to control the reaction rate, prevent side reactions like elimination, and ensure selectivity. google.com Maintaining precise temperature control is a key challenge in large-scale reactors.

Solvent: The solvent must be inert to the highly reactive fluorinating agents and capable of dissolving the reagents and intermediates. Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are common choices. The solvent polarity can also influence the reactivity and selectivity of the fluorination step.

Reagents: The selection of the fluorinating agent is a crucial decision based on cost, safety, and reactivity. While reagents like Selectfluor® and NFSI offer good selectivity, they can be expensive for large-scale production. pharmtech.com More traditional and cost-effective reagents like potassium fluoride or hydrogen fluoride are often used in industrial settings but may require harsher conditions and specialized equipment to handle their corrosive and toxic nature. pharmtech.comgoogle.com

Yield Enhancement and Byproduct Minimization

Maximizing yield and minimizing waste are paramount for economic viability. Key optimization strategies include:

Stoichiometry Control: Precise control over the molar ratios of reactants, especially the base and the fluorinating agent, is essential to prevent over-fluorination or competing side reactions.

Byproduct Identification: The primary byproduct in the fluorination of enolates is often the corresponding non-fluorinated carboxylic acid, resulting from protonation of the enolate by trace amounts of water. Rigorously anhydrous conditions are therefore necessary. nih.gov Elimination reactions can also lead to unsaturated byproducts.

Purification: Developing an efficient and scalable purification method, such as crystallization or chromatography, is critical to isolate the product with the required purity while minimizing product loss.

Potential for Continuous Flow Synthesis

Continuous flow chemistry is an increasingly attractive technology for the production of fine chemicals and pharmaceuticals, particularly for hazardous reactions like fluorination. researchgate.netpharmtech.comacs.org A flow process involves pumping reagents through a network of tubes or microreactors where the reaction occurs.

Advantages for this compound Production:

Enhanced Safety: The small reactor volume at any given time significantly reduces the risk associated with handling hazardous reagents and managing exothermic events. pharmtech.com

Precise Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over temperature, pressure, and reaction time, which can lead to higher yields and selectivity. nih.gov

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up traditional batch reactors. researchgate.net

Studies on the continuous flow synthesis of related fluorinated derivatives have demonstrated good yields and short reaction times compared to batch processes, suggesting this would be a promising approach for the industrial-scale production of this compound. acs.orgnih.gov

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of hazardous materials.Inherently safer due to small reaction volumes. pharmtech.com
Heat Transfer Less efficient, potential for thermal runaways.Excellent heat transfer, precise temperature control. nih.gov
Scalability Requires larger, specialized reactors; "scaling-up" can be complex.Scaled by time ("scaling-out"); more linear and predictable. researchgate.net
Yield/Selectivity Can be lower due to mixing and temperature gradients.Often higher due to precise control of parameters. acs.org

Chemical Reactivity and Derivatization of 2 Fluoro 2 Methylbutanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of derivatization reactions, including esterification, amidation, and conversion to acyl chlorides and anhydrides. The presence of the alpha-fluoro substituent enhances the electrophilicity of the carbonyl carbon, often facilitating these transformations.

Esterification of 2-fluoro-2-methylbutanoic acid can be readily achieved through several standard methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The general reaction is as follows: CH₃CH₂C(F)(CH₃)COOH + R'OH ⇌ CH₃CH₂C(F)(CH₃)COOR' + H₂O

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, the alcohol is often used in excess, or water is removed as it forms. masterorganicchemistry.com

Table 1: Examples of Esterification of this compound This table is illustrative and based on general esterification principles.

Alcohol (R'OH)CatalystResulting Ester
MethanolH₂SO₄Methyl 2-fluoro-2-methylbutanoate
EthanolTsOHEthyl 2-fluoro-2-methylbutanoate
IsopropanolHClIsopropyl 2-fluoro-2-methylbutanoate

The conversion of this compound to its corresponding amides is a crucial transformation for introducing this fluorinated moiety into more complex molecules. Direct amidation by heating the carboxylic acid with an amine is generally inefficient and requires high temperatures, but catalytic methods provide effective alternatives. mdpi.com

Lewis acid catalysts, such as those based on boron or zirconium, can facilitate the direct condensation of the carboxylic acid with a primary or secondary amine, driving off water to form the amide bond. nih.gov

The reaction proceeds as: CH₃CH₂C(F)(CH₃)COOH + R'R''NH → CH₃CH₂C(F)(CH₃)CONR'R'' + H₂O

Alternatively, the carboxylic acid can first be "activated" using a coupling reagent. Reagents like carbodiimides (e.g., DCC, EDC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.

Table 2: Common Reagents for Amidation This table outlines general approaches applicable to this compound.

MethodReagent(s)Description
Catalytic AmidationB(OCH₂CF₃)₃ or ZrCl₄Lewis acid catalysts that enable direct reaction between the acid and amine. nih.gov
Carbodiimide CouplingEDC, DCC with HOBtForms a reactive intermediate that is then displaced by the amine. mdpi.com
Acyl Chloride RouteSOCl₂, (COCl)₂The acid is first converted to an acyl chloride, which then reacts rapidly with an amine.

This compound can be converted into more reactive derivatives like acyl chlorides and anhydrides. These compounds serve as valuable intermediates for synthesizing esters and amides under milder conditions than direct methods.

Acyl Chloride Formation: The most common method for synthesizing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org

CH₃CH₂C(F)(CH₃)COOH + SOCl₂ → CH₃CH₂C(F)(CH₃)COCl + SO₂ + HCl

Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective for this transformation. libretexts.orgwikipedia.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. A more common laboratory method involves reacting the acyl chloride with a carboxylate salt or the carboxylic acid itself. wikipedia.org

CH₃CH₂C(F)(CH₃)COCl + CH₃CH₂C(F)(CH₃)COO⁻Na⁺ → (CH₃CH₂C(F)(CH₃)CO)₂O + NaCl

Reactions Involving the Alpha-Fluorine Moiety

The fluorine atom at the alpha-position is not merely a passive substituent; its properties dictate the acidity of the molecule and present a potential, though challenging, site for reaction.

Direct nucleophilic substitution of the fluorine atom in this compound is generally not a viable reaction pathway. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a very poor leaving group. Furthermore, the reaction center is a sterically hindered tertiary carbon, which disfavors both SN1 and SN2 reaction mechanisms. While methods exist for introducing fluorine via nucleophilic sources, these typically rely on activating the carbon center first, rather than displacing a pre-existing fluorine atom. nih.govspringernature.com Consequently, reactions that proceed via substitution at the alpha-carbon are highly challenging and not commonly observed for this compound.

The most significant effect of the alpha-fluorine atom is electronic. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). libretexts.org

Influence on Acidity: This inductive effect pulls electron density away from the carboxylic acid group, extending through the sigma bonds of the molecule. echemi.com When the carboxylic acid donates its proton, it forms a carboxylate conjugate base. The negative charge on this carboxylate is stabilized by the nearby electronegative fluorine atom, which disperses the charge. libretexts.org This stabilization of the conjugate base makes the parent acid, this compound, significantly more acidic (i.e., it has a lower pKa) than its non-fluorinated counterpart, 2-methylbutanoic acid. reddit.comchegg.com

Table 3: Comparative Acidity pKa values are approximate and serve for illustrative comparison.

CompoundStructureInductive EffectEstimated pKa
Butanoic AcidCH₃CH₂CH₂COOHReference~4.82
2-Methylbutanoic AcidCH₃CH₂CH(CH₃)COOHWeak +I (electron-donating) from methyl group~4.86
This compoundCH₃CH₂C(F)(CH₃)COOHStrong -I (electron-withdrawing) from fluorine atom~2.5-3.0

Influence on Reactivity: The same inductive effect that increases acidity also enhances the reactivity of the carbonyl carbon towards nucleophiles. By withdrawing electron density, the fluorine atom makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles like alcohols and amines. This facilitates the reactions described in section 3.1.

Reactions at the Alkyl Chain of this compound

The reactivity of the alkyl chain of this compound is significantly influenced by the electronic effects of the fluorine atom and the carboxylic acid group, both situated at the α-carbon (C2). These groups modulate the reactivity of the C-H bonds along the carbon skeleton. While specific experimental studies on the alkyl chain reactivity of this particular molecule are not extensively documented, its chemical behavior can be inferred from established principles of organic chemistry and the known reactivity of analogous structures.

Methyl Group Reactivity

The methyl group attached to the C2 position of this compound exhibits a unique reactivity profile due to its proximity to two strongly electron-withdrawing groups. The C-H bonds of this methyl group are generally considered to be less reactive towards many common transformations compared to a methyl group in a simple alkane.

The primary mode of reaction for unactivated C-H bonds, such as those in the methyl group, is through free-radical pathways. Free-radical halogenation, for instance, is a common method for functionalizing alkanes. wikipedia.orgpearson.com This process involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical, which then reacts with a halogen molecule. ucr.eduyoutube.com

In the case of this compound, the C-H bonds of the C2-methyl group are significantly influenced by the inductive effect of the adjacent fluorine atom and carboxylic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing nature decreases the electron density of the surrounding bonds, making the C-H bonds stronger and less susceptible to homolytic cleavage. This generally translates to a higher activation energy for hydrogen abstraction by radicals.

The stability of the resulting primary radical is also a crucial factor. While radical stability generally follows the order tertiary > secondary > primary, the electronic effects of α-substituents can alter this trend. The α-fluoro substituent is known to have a destabilizing effect on an adjacent radical center. Therefore, the formation of a primary radical on the C2-methyl group would be energetically unfavorable compared to radical formation at other positions on the butane (B89635) chain.

Hypothetical free-radical bromination, which is known for its high selectivity for the most stable radical intermediate, would likely proceed very slowly at the C2-methyl position. youtube.com Chlorination, being less selective, might result in a mixture of products, but the yield of substitution at the C2-methyl group is expected to be low. wikipedia.org

Position C-H Bond Type Predicted Relative Reactivity (Free-Radical Halogenation) Influencing Factors
C2-MethylPrimaryLowStrong -I effect of F and COOH; destabilization of adjacent radical
C3-MethyleneSecondaryHighFormation of a more stable secondary radical
C4-MethylPrimaryModerateLess sterically hindered than C2-methyl; less electronic deactivation

This table presents predicted relative reactivities based on general principles of organic chemistry, not on experimental data for this compound.

Butane Chain Functionalization

Functionalization of the rest of the butane chain, specifically the methylene (B1212753) group at C3 and the terminal methyl group at C4, offers different reactivity patterns compared to the C2-methyl group. These positions are more akin to those in a simple alkane, although still influenced to a lesser extent by the electron-withdrawing groups at C2.

Free-Radical Halogenation:

In a free-radical halogenation reaction, the methylene C-H bonds at the C3 position are expected to be the most reactive site on the alkyl chain. This is because hydrogen abstraction at this position leads to the formation of a secondary radical, which is generally more stable than a primary radical. The electronic deactivating effects of the fluorine and carboxyl groups diminish with distance, making their influence at C3 less pronounced than at the C2-methyl group.

The terminal methyl group at C4 possesses primary C-H bonds. While abstraction of these hydrogens leads to a less stable primary radical compared to the secondary radical at C3, this position is sterically accessible. Therefore, in a non-selective reaction like chlorination, some degree of substitution at C4 would be expected.

Directed C-H Functionalization:

Modern synthetic methods allow for more controlled and regioselective functionalization of C-H bonds. One such strategy is transition-metal-catalyzed C-H activation. For carboxylic acids, palladium-catalyzed reactions have been developed to functionalize the β (C3) and γ (C4) positions. chemrxiv.org These reactions typically involve the use of a directing group, which in this case could be the carboxylic acid itself, to guide the metal catalyst to a specific C-H bond.

A hypothetical palladium-catalyzed β-C-H functionalization of this compound could potentially introduce a new functional group at the C3 position with high selectivity. Similarly, γ-C-H functionalization could target the C4 position. The success of such reactions would depend on the compatibility of the catalyst system with the α-fluoro and α-methyl substituents.

Position C-H Bond Type Potential Functionalization Strategy Rationale
C3SecondaryFree-Radical HalogenationFormation of a relatively stable secondary radical.
C3SecondaryDirected β-C-H ActivationCarboxyl group can direct a catalyst to this position.
C4PrimaryDirected γ-C-H ActivationCarboxyl group can direct a catalyst to this position.

This table outlines potential strategies for the functionalization of the butane chain of this compound based on known chemical reactions.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 2 Methylbutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-fluoro-2-methylbutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopic Analysis

In a proton NMR spectrum of this compound, the distinct chemical environments of the hydrogen atoms would result in a specific pattern of signals. Based on the structure (CH₃CH₂C(F)(CH₃)COOH), one would anticipate the following resonances:

A triplet for the methyl protons (CH₃) of the ethyl group, due to coupling with the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (CH₂) of the ethyl group, resulting from coupling to the neighboring methyl protons. This signal may exhibit further complexity due to coupling with the fluorine atom.

A singlet or doublet for the methyl protons directly attached to the chiral center, with potential splitting from the fluorine atom (²J-coupling).

A broad singlet for the acidic proton of the carboxylic acid group.

The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 3H, and 1H, respectively).

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and the influence of the electronegative fluorine and oxygen atoms on their chemical shifts. The expected signals are:

A signal for the carboxylic acid carbon, typically found in the downfield region of the spectrum.

A signal for the quaternary carbon atom bonded to the fluorine, which would appear as a doublet due to one-bond carbon-fluorine coupling (¹J-coupling).

Signals for the two methyl carbons and the methylene carbon of the ethyl group. The carbon of the methyl group attached to the chiral center would also likely show coupling to the fluorine atom (²J-coupling).

¹⁹F NMR Spectroscopic Analysis and Coupling Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, this fluorine signal would likely appear as a complex multiplet due to coupling with the protons on the adjacent methyl and methylene groups. Analysis of these coupling constants (J-values) would provide valuable information about the through-bond proximity of these nuclei.

Two-Dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would reveal correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire carbon skeleton.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₅H₉FO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of 120.0587 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 120 would be expected. The fragmentation pattern would be influenced by the presence of the fluorine and carboxylic acid functional groups. Common fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 75.

Loss of an ethyl radical (-CH₂CH₃), leading to a fragment at m/z 91.

Alpha-cleavage adjacent to the carbonyl group.

Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. By analyzing a sample of this compound on a suitable chiral column, two distinct peaks corresponding to the (R)- and (S)-enantiomers would be observed if the sample is racemic. The relative area of these peaks can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a cornerstone technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including fluorinated carboxylic acids.

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector of the stationary phase. For acidic compounds like this compound, the mobile phase is often a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution.

Detailed research findings on the chiral separation of compounds structurally similar to this compound demonstrate the utility of this approach. For instance, the enantiomers of various 2-fluoro-2-arylpropanoic acids have been successfully resolved using polysaccharide-based chiral columns. The specific conditions for these separations provide a strong basis for developing a method for this compound.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)
(R/S)-2-Fluoro-2-(o-tolyl)propanoic AcidCHIRALPAK OJ-Hi-PrOH/hexane/TFA (1/10/0.01)0.7514.4 (R), 18.2 (S)
(R/S)-2-Fluoro-2-(m-tolyl)propanoic AcidCHIRALPAK AS-Hi-PrOH/hexane/TFA (1/50/0.05)0.7519.3 (R), 23.2 (S)
(R/S)-3-(2-Fluorophenyl)-2-methylpropanoic acidChiralpak AD-HHexane (0.1% TFA)/IPA (90:10)0.610.177 (R), 9.674 (S) mdpi.com
(R/S)-3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-HHexane/IPA (95:5)1.07.944 (R), 8.958 (S) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation

Gas chromatography is another powerful technique for the separation of volatile and thermally stable chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. A common approach is the conversion of the carboxylic acid to a more volatile ester derivative. The enantiomeric separation is then achieved on a chiral capillary column.

The chiral stationary phases in GC are often based on cyclodextrin derivatives or amino acid derivatives. These phases form transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times. Mass spectrometry is used as the detector, providing not only quantification but also structural information for unambiguous identification.

For the chiral analysis of this compound by GC-MS, a two-step derivatization process can be employed. First, the carboxylic acid is esterified with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column. Alternatively, the carboxylic acid can be esterified with an achiral alcohol, and the resulting enantiomeric esters are then separated on a chiral GC column.

CompoundDerivatizationChiral ColumnCarrier GasTemperature Program
(R/S)-2-Methylbutanoic acid methyl esterEsterification with methanolNot specified in abstract nih.govHeliumNot specified in abstract nih.gov
Various amino acid enantiomersN(O,S)-perfluoroacyl perfluoroalkyl estersChirasil-L-Val and Rt-gamma-DEXsaNot specified in abstract nih.govNot specified in abstract nih.gov

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, it is possible to distinguish between enantiomers. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can coordinate with the analyte. This coordination leads to the formation of transient diastereomeric complexes, which have different NMR spectra.

The most commonly used lanthanide ions in CSRs are Europium (Eu) and Ytterbium (Yb). The magnitude of the induced shift in the NMR spectrum depends on the proximity of the nucleus to the paramagnetic center. For this compound, the carboxylic acid group can coordinate with the chiral shift reagent. This would lead to different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

The use of fluorine-19 (¹⁹F) NMR spectroscopy is particularly advantageous for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. In the presence of a chiral shift reagent, the single ¹⁹F NMR signal of racemic this compound would be expected to split into two signals, one for each enantiomer. The relative integration of these signals can be used to determine the enantiomeric ratio.

Analyte ClassChiral Shift Reagent/AuxiliaryObserved EffectNMR Nucleus
α-hydroxy carboxylic acidsLanthanide complexes in aqueous solutionCorrelation between absolute configuration and induced shift¹H
Chiral secondary alcoholsα-cyano-α-fluoro-p-tolylacetic acid (CFTA)Reliable determination of absolute configuration¹H
Chiral olefinsChiral platinum complexesEnantiodiscrimination¹⁹⁵Pt

Computational and Theoretical Studies on 2 Fluoro 2 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. These methods provide precise information on electron distribution and the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic properties of molecules. It leverages the molecule's electron density to calculate its total energy and other characteristics. A typical DFT study on 2-fluoro-2-methylbutanoic acid would involve optimizing its geometry to find the most stable structure. From this, crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Furthermore, DFT can generate an electrostatic potential map, visually representing the electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions. Despite its broad utility, no specific published DFT studies for this compound were located.

Conformational Analysis and Energy Minima

Molecules are not static; they can rotate around their single bonds to adopt various spatial arrangements known as conformations. Conformational analysis computationally explores these different arrangements to identify the most energetically favorable structures, known as energy minima. For this compound, this would involve rotating the molecule around the carbon-carbon single bonds to map out the potential energy surface. This analysis would identify the most stable conformer(s), providing insight into the molecule's preferred shape under different conditions. Such a study is essential for understanding how the molecule might interact with biological receptors or other chemicals, but specific research on the conformational landscape of this compound is not available.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a moving picture of molecular behavior over time, governed by the principles of classical mechanics. An MD simulation of this compound, typically placed in a simulated solvent environment like water, would track the motions of every atom over nanoseconds or longer. This would reveal the molecule's dynamic flexibility, showing how it transitions between different stable conformations and how it interacts with surrounding solvent molecules. MD simulations are crucial for understanding the behavior of molecules in realistic biological or chemical systems. However, no literature detailing MD simulations of this specific compound could be found.

Prediction of Spectroscopic Properties

A powerful application of quantum chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds by experimentalists. Computational software can calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and the vibrational frequencies that would appear in an Infrared (IR) spectrum. For instance, a study on various perfluorinated carboxylic acids successfully used DFT to predict ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. nih.gov A similar computational prediction for this compound would be invaluable for confirming its structure in a laboratory setting, but no such predictive data has been published.

Theoretical Models of Fluorine's Electronic Effects on Carboxylic Acids

The presence of a highly electronegative fluorine atom at the alpha position (the carbon adjacent to the carboxyl group) is known to have profound electronic effects. A primary influence is the strong negative inductive effect (-I effect), where the fluorine atom withdraws electron density from the rest of the molecule. This effect stabilizes the carboxylate anion that forms upon deprotonation, thereby increasing the acidity of the carboxylic acid. Theoretical models can quantify this increase in acidity by calculating the pKa value or by analyzing the charge distribution in both the acid and its conjugate base. While this principle is a cornerstone of physical organic chemistry, specific theoretical models that use this compound as a subject of study to quantify these effects are not available in the reviewed literature.

Investigational Utility in Chemical Research Applications

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The presence of a fluorine atom at the α-position of a carboxylic acid imparts unique reactivity and conformational constraints. Fluorinated building blocks are highly sought after in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. merckmillipore.com 2-fluoro-2-methylbutanoic acid serves as a versatile scaffold for introducing these desirable attributes into more complex molecules.

Natural products often serve as the inspiration for new therapeutic agents. However, they can suffer from limitations such as poor metabolic stability or undesirable side effects. The synthesis of fluorinated analogues of natural products is a proven strategy to overcome these challenges. rsc.orgsemanticscholar.org While direct synthesis of natural product analogues from this compound is not extensively documented in readily available literature, its structural motif is analogous to non-fluorinated compounds found in nature, such as 2-methylbutanoic acid, which is a constituent of various natural esters and pheromones. wikipedia.orgresearchgate.net

The introduction of a fluorine atom in place of a hydrogen atom at the stereocenter of the 2-methylbutanoic acid core can lead to analogues with altered biological activity. This substitution can influence enzyme recognition and metabolic pathways. For example, fluorinated fatty acids have been synthesized to study structure-activity relationships and monitor biosynthetic pathways. researchgate.net Therefore, this compound is a logical precursor for creating fluorinated versions of natural products containing the 2-methylbutyryl moiety, potentially leading to new compounds with enhanced or modified biological profiles.

Table 1: Potential Applications in Natural Product Analogue Synthesis

Natural Product Class Parent Moiety Potential Fluorinated Analogue Feature Investigational Goal
Pheromones 2-Methylbutanoic acid esters Introduction of α-fluoro-2-methylbutyryl group Altered receptor binding and environmental stability
Polyketides Branched-chain fatty acid units Incorporation of a fluorinated starter or extender unit Modified biosynthetic pathway and biological activity

Fluorinated organic compounds are crucial intermediates in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.comijournals.cn The reactivity of the carboxylic acid group in this compound allows for its conversion into a variety of derivatives, such as esters, amides, and acid chlorides, which can then be used in further synthetic steps. wikipedia.org

The presence of the α-fluoro substituent can influence the acidity of the carboxylic acid and the reactivity of adjacent bonds. This makes it a valuable intermediate for creating compounds where fine-tuning of electronic properties is required. For instance, related compounds like 2-fluoro-3-methylbenzoic acid are described as critical building blocks for active pharmaceutical ingredients (APIs) and specialized agrochemicals due to their unique structure and reactivity. nbinno.com By analogy, this compound provides a chiral, aliphatic building block for developing new chemical entities with specific, tailored functionalities for diverse industrial applications.

Exploration in Material Science Research

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy, are highly valued in material science. wikipedia.orggoogle.com Fluorinated compounds are integral to the development of high-performance polymers, functional coatings, and advanced electronic materials like liquid crystals.

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their exceptional properties, including chemical resistance and low friction. wikipedia.org The incorporation of fluorinated monomers into polymer chains is a key strategy for creating materials with specific surface properties, thermal stability, and chemical inertness. mdpi.comresearchgate.net

While this compound is not a conventional monomer for large-scale polymerization, its derivatives could be employed in several ways:

As a specialty monomer: Vinyl or acrylate (B77674) esters derived from this compound could be copolymerized with other monomers to introduce chirality and the C-F bond into the polymer side chains. This could be used to modify the surface properties, such as hydrophobicity and oleophobicity.

As a surface modifying agent: The carboxylic acid could be used to functionalize surfaces, imparting low-energy characteristics.

In the synthesis of fluorinated plasticizers: Ester derivatives could be investigated as specialty additives for other polymer systems.

The combination of chirality and fluorination in one molecule offers opportunities for creating functional materials with unique optical or recognition properties.

Table 2: Potential Contributions to Fluorinated Polymer Properties

Property Contribution of this compound Moiety Potential Application
Surface Energy Lowers surface energy due to fluorination. Non-stick and water/oil repellent coatings.
Thermal Stability The strong C-F bond enhances stability. High-performance plastics and elastomers. google.com
Chemical Resistance Fluorine shielding protects the polymer backbone. Chemically inert linings and seals. wikipedia.org

| Optical Properties | Introduction of a chiral center. | Specialty optical films and chiral separation media. |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. whiterose.ac.uk The introduction of fluorine atoms into liquid crystal molecules is a widely used strategy to tune their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. biointerfaceresearch.com Lateral fluoro-substituents, in particular, can significantly influence transition temperatures and enhance the stability of certain liquid crystalline phases. biointerfaceresearch.com

Alpha-haloacids and their derivatives are of interest in the design of new liquid crystalline materials. The strong dipole moment associated with the carbon-halogen bond can influence intermolecular interactions, which are critical for the formation of mesophases. researchgate.net Halogen bonding has emerged as a significant tool in engineering new liquid crystal structures. youtube.com Although research specifically detailing this compound in this context is limited, its structure as a chiral α-fluoroacid makes it an interesting candidate for investigation. Chiral molecules are essential for the formation of ferroelectric and antiferroelectric liquid crystal phases. The combination of chirality and a strong C-F dipole in a compact molecule like this compound could be exploited to create novel mesogens with potentially useful electro-optical properties.

Environmental and Biological Transformation Pathways Mechanistic Focus

Enzymatic Biotransformation Mechanisms

The enzymatic breakdown of 2-fluoro-2-methylbutanoic acid is anticipated to be initiated by enzymes capable of cleaving the highly stable carbon-fluorine (C-F) bond. Dehalogenases are the primary enzymes known to catalyze such reactions.

Dehalogenases are enzymes that facilitate the cleavage of carbon-halogen bonds. Specifically, fluoroacetate dehalogenases have been identified in various microorganisms and have shown activity against short-chain α-fluorocarboxylic acids. These enzymes typically operate via a nucleophilic substitution mechanism, where a carboxylate group from an aspartate residue in the enzyme's active site attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion.

While the substrate specificity of dehalogenases varies, some have been shown to act on branched-chain haloalkanoic acids. For instance, dehalogenases from bacteria like Delftia acidovorans and Rhodopseudomonas palustris have demonstrated the ability to degrade a range of halogenated aliphatic acids nih.govnih.gov. The efficiency of these enzymes is influenced by the molecular structure of the substrate, including the chain length and the presence of branching. It is plausible that a dehalogenase with a suitably shaped active site could accommodate the methyl and ethyl groups of this compound and facilitate the removal of the fluorine atom.

Table 1: Examples of Dehalogenases and Their Substrate Range

Enzyme Source OrganismDehalogenase TypeKnown SubstratesPotential for this compound Degradation
Delftia acidovoransHaloacid dehalogenaseMono- and difluoroacetatePossible, depending on active site accessibility for a branched substrate. nih.gov
Rhodopseudomonas palustrisFluoroacetate dehalogenaseFluoroacetate, ChloroacetatePotentially, as it acts on α-haloacetates. nih.govnih.gov
Burkholderia sp.Fluoroacetate dehalogenaseFluoroacetate, ChloroacetatePossible, though steric hindrance from the methyl and ethyl groups might be a factor.

Following or preceding defluorination, the carbon skeleton of this compound would likely be metabolized through common oxidative or reductive pathways.

Oxidative Pathways: In an aerobic environment, once the fluorine atom is removed, the resulting 2-hydroxy-2-methylbutanoic acid could be oxidized. This could proceed through pathways analogous to the metabolism of other branched-chain carboxylic acids, potentially involving hydroxylation and subsequent cleavage to yield smaller, more readily metabolized molecules that can enter central metabolic cycles like the Krebs cycle.

Reductive Pathways: Under anaerobic conditions, reductive dehalogenation can occur, where the fluorine atom is removed and replaced by a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. The resulting 2-methylbutanoic acid is a naturally occurring compound and can be further degraded by various microorganisms through pathways such as beta-oxidation to produce acetyl-CoA and propionyl-CoA.

Microbial Degradation Studies

The microbial degradation of fluorinated organic compounds is a key process in their environmental removal. The structural characteristics of this compound, such as its branching, will influence the types of microorganisms capable of its degradation.

While specific microorganisms capable of degrading this compound have not been documented, several bacterial strains are known to metabolize other fluorinated carboxylic acids. Genera such as Pseudomonas, Delftia, and Rhodopseudomonas are known to possess dehalogenase enzymes and have been implicated in the degradation of halogenated compounds nih.govnih.govmdpi.com. It is hypothesized that soil and aquatic environments harboring diverse microbial communities may contain species with the enzymatic machinery to degrade branched-chain fluorocarboxylic acids. The degradation can occur under both aerobic and anaerobic conditions, with different microbial consortia being active in each nih.govnih.govresearchgate.net.

Table 2: Potential Fluorine-Metabolizing Microorganisms and Their Environments

Microbial GenusKnown Fluorinated SubstratesTypical EnvironmentPotential for this compound Degradation
PseudomonasPerfluorooctanoic acid (PFOA)Soil, WaterHigh, known for metabolic versatility. mdpi.com
DelftiaFluoroacetate, Perfluoroalkyl substances (PFAS)SoilModerate to High, possesses relevant dehalogenases. nih.govbohrium.com
Rhodopseudomonas4-FluorobenzoateSoil, Aquatic SedimentsModerate, known to degrade halogenated aromatics. nih.govnih.gov
GordoniaFluorotelomer compoundsActivated SludgeModerate, demonstrates degradation of complex fluorinated molecules. mdpi.com

Based on known metabolic pathways for similar compounds, the degradation of this compound would likely proceed through initial defluorination to form 2-hydroxy-2-methylbutanoic acid. Subsequent oxidation could lead to the formation of 2-oxo-2-methylbutanoic acid. Further degradation could involve decarboxylation and cleavage of the carbon chain, ultimately leading to mineralization to carbon dioxide and water under aerobic conditions, or methane and carbon dioxide under anaerobic conditions.

A plausible aerobic degradation pathway could involve:

Defluorination: this compound → 2-hydroxy-2-methylbutanoic acid + F⁻

Oxidation: 2-hydroxy-2-methylbutanoic acid → 2-oxo-2-methylbutanoic acid

Decarboxylation & further metabolism: → Propionyl-CoA + CO₂ → Enters central metabolism

Under anaerobic conditions, reductive defluorination would yield 2-methylbutanoic acid, which can then be fermented or anaerobically respired.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of α-fluoro-α-alkyl carboxylic acids, such as 2-fluoro-2-methylbutanoic acid, presents a significant challenge due to the potential for side reactions and the difficulty of introducing fluorine at a sterically hindered position. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

One promising avenue is the advancement of electrophilic fluorination reactions. For instance, the use of acetyl hypofluorite (B1221730) (AcOF) with ketene (B1206846) acetals derived from α- and β-branched carboxylic acids has shown success in synthesizing α-fluorocarboxylic esters and acids. nih.govorganic-chemistry.org This method effectively circumvents common issues associated with nucleophilic fluorinations, such as elimination and rearrangement reactions. nih.govorganic-chemistry.org Future work could optimize this process for this compound, potentially through flow chemistry to handle the reactive fluorinating agents safely and improve scalability.

Another area of exploration is the use of modern catalytic methods. Silver-catalyzed decarboxylative fluorination of malonic acid derivatives offers a route to α-fluorocarboxylic acids from readily available starting materials. organic-chemistry.org Similarly, visible light-promoted photoredox catalysis has emerged as a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov Adapting these photoredox methods to precursors of this compound could provide a more sustainable and atom-economical synthesis.

A summary of potential synthetic strategies for α-fluorocarboxylic acids is presented below:

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Electrophilic Fluorination of Ketene Acetals Utilizes reagents like Acetyl Hypofluorite (AcOF).Avoids issues of elimination and rearrangement common in nucleophilic fluorination of branched substrates. nih.govorganic-chemistry.org
Silver-Catalyzed Decarboxylative Fluorination Employs malonic acid derivatives as starting materials.Offers good functional group compatibility and tunable chemoselectivity. organic-chemistry.org
Photoredox-Catalyzed Decarboxylative Fluorination Uses visible light to promote the reaction under mild conditions.Provides a redox-neutral and operationally simple method applicable to a wide range of carboxylic acids. nih.gov
Enantioselective Fluorination Involves chiral catalysts to control stereochemistry.Would allow for the selective synthesis of either the (R) or (S) enantiomer of this compound.

Further research into enantioselective fluorination, perhaps using chiral catalysts, would be invaluable for accessing specific enantiomers of this compound, which is crucial for pharmacological studies.

Advanced Mechanistic Studies of Biological Interactions

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These changes can, in turn, have a profound impact on its biological activity. For this compound, a key area of future research will be to elucidate the mechanisms through which it interacts with biological systems.

One unexplored avenue is its potential as a bioisostere for other chemical groups. Fluorinated alcohols and phenols, for example, have been investigated as bioisosteres for the carboxylic acid functional group. escholarship.org It would be insightful to conduct structure-property relationship studies to understand how the α-fluoro-α-methyl motif of this compound influences its interactions with biological targets compared to its non-fluorinated counterpart, 2-methylbutanoic acid.

Future mechanistic studies could involve:

Enzyme Inhibition Assays: Investigating the potential of this compound and its derivatives to inhibit specific enzymes. The fluorine atom could play a key role in binding to the active site or in altering the electronic properties of the carboxylic acid to enhance binding.

Metabolic Stability Studies: Assessing the metabolic fate of this compound in various in vitro and in vivo systems. The C-F bond is generally more stable than a C-H bond, which could lead to a longer biological half-life.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound bound to a biological target. This would provide a detailed understanding of the key intermolecular interactions.

Exploration of Novel Derivatives with Tailored Chemical Properties

The core structure of this compound provides a versatile platform for the synthesis of a wide range of derivatives with tailored chemical and physical properties. Future research should focus on the systematic exploration of these derivatives for various applications.

One promising direction is the synthesis of fluorinated unnatural amino acids. Photoredox-catalyzed methods have been developed for the synthesis of α-fluoro-α-amino acids, which are valuable building blocks for peptides and proteins with enhanced properties. nih.gov By modifying the carboxylic acid group of this compound into an amine or other functionalities, it may be possible to create novel fluorinated amino acid analogs.

The development of ester and amide derivatives could also lead to new applications. These derivatives could be designed as prodrugs to improve the bioavailability of a parent compound or as new materials with unique properties. The synthetic routes developed for the parent acid could likely be adapted to produce these derivatives.

Derivative ClassPotential ApplicationRationale
Esters Prodrugs, Flavor & FragranceEsterification can mask the polar carboxylic acid group, potentially improving membrane permeability.
Amides Peptidomimetics, Enzyme InhibitorsThe amide bond is a key feature of peptides, and its incorporation could lead to biologically active compounds.
Fluorinated Amino Acids Drug Discovery, Protein EngineeringThe incorporation of fluorinated amino acids can enhance the stability and biological activity of peptides. nih.gov
Polymers Advanced MaterialsThe unique properties of the fluorinated monomer could be imparted to a polymer chain.

Integration with Advanced Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential biological activity.

Future computational research could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of this compound and its derivatives. This is crucial for understanding how these molecules will interact with biological targets.

Calculation of Physicochemical Properties: Using methods like Density Functional Theory (DFT) to predict properties such as pKa, lipophilicity (logP), and dipole moment. epa.govresearchgate.net These calculations can help in the rational design of derivatives with desired properties.

Molecular Docking and Dynamics Simulations: Simulating the binding of this compound and its derivatives to the active sites of enzymes or receptors. This can help to identify potential biological targets and to understand the mechanism of action at a molecular level.

Prediction of Reaction Pathways: Computational studies can be used to model the reaction mechanisms of different synthetic routes, helping to optimize reaction conditions and to predict the feasibility of new synthetic strategies. For example, computational studies have been used to investigate the thermal degradation pathways of perfluoroalkyl carboxylic acids. nsf.gov

While computational approaches for predicting properties like pKa in fluorinated carboxylic acids have shown some discrepancies with experimental values for longer chains, they remain a valuable tool for shorter and branched-chain compounds. tandfonline.comnih.gov Continued refinement of these computational methods will be essential for their application to molecules like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.